60-Fulleroacetic acid

Catalog No.
S1780981
CAS No.
155116-19-1
M.F
C62H2O2
M. Wt
778.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
60-Fulleroacetic acid

CAS Number

155116-19-1

Product Name

60-Fulleroacetic acid

Molecular Formula

C62H2O2

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64)

InChI Key

MBKSWMAEFHNSMF-UHFFFAOYSA-N

Canonical SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

Behavior of the fullerene derivative in non aqueous capillary electrophoresis has been studied.

60-Fulleroacetic acid (CAS 155116-19-1) is a functionalized derivative of Buckminsterfullerene (C60). The defining feature of this compound is the covalent addition of a carboxylic acid group via a methano bridge, a modification that fundamentally alters the properties of the parent C60 molecule. This functionalization is primarily designed to overcome the intrinsic hydrophobicity of pristine C60, which is virtually insoluble in water, thereby enabling its processing and application in aqueous environments common in biological and electrochemical research. Consequently, its procurement is typically driven by applications where the unique electronic and radical-scavenging properties of the fullerene cage are required within an aqueous medium or require a versatile chemical handle for further synthesis.

Research Fit

Synthetic Intermediate Derivatization via esterification, amidation, and acid chloride transformations
Surface Anchoring Carboxylic acid group enables chemisorption to metal oxides and SAM formation
Chiral Selector Established in enantioselective potentiometric sensor research

Substituting 60-Fulleroacetic acid with pristine C60 is non-viable for any aqueous application, as unmodified C60 is highly hydrophobic and requires organic solvents or complex dispersion methods for processing. Furthermore, other water-solubilizing strategies, such as creating polyhydroxylated fullerenes (fullerenols) or polycarboxylated derivatives, result in compounds with different charge distributions, aggregation behaviors, and reactivities. The specific monofunctionalization of 60-Fulleroacetic acid provides a defined chemical handle (the -COOH group) for predictable, stoichiometric conjugation, a level of control not offered by crude mixtures or poly-functionalized analogs. This makes it a distinct material for applications requiring covalent linkage to other molecules or specific interfacial interactions, where batch-to-batch consistency is critical.

Substitution Risk

60-Fulleroacetic Acid C60-core peroxyl radical scavenging kinetics
C70-Fullerene Acids Antioxidant profile may shift; C70 core reported with lower scavenging rate
60-Fulleroacetic Acid Free carboxylic acid chiral selector with reported lower LOD
tert-Butyl Ester Analog Detection limit context may differ; ester analog may not match trace-level sensitivity
60-Fulleroacetic Acid Carboxylic acid-TiOx interfacial coupling for photovoltaic devices
PCBM-Type Acceptors Interfacial efficiency context may not transfer; lacks acid-oxide coupling functionality

Aqueous Processing Capability

The primary procurement driver for 60-Fulleroacetic acid is its ability to be processed in aqueous solutions, a direct consequence of the hydrophilic carboxylic acid group. In contrast, pristine C60 is characterized as being insoluble in water, requiring organic solvents like toluene or benzene, or the use of surfactants or sonication for dispersion, which can be incompatible with biological systems. The introduction of carboxyl groups is a key strategy to produce water-soluble fullerene derivatives for biological and medical applications.

Evidence DimensionAqueous Solubility
Target Compound DataWater-soluble due to carboxylic acid functionalization.
Comparator Or BaselinePristine C60: Insoluble in water.
Quantified DifferenceQualitatively enables transition from non-aqueous to aqueous processing.
ConditionsStandard aqueous solutions (e.g., buffers, cell media).

This property is the single most critical factor for any research or application requiring the fullerene cage to be handled, formulated, or active in an aqueous environment.

Chiral Selector LOD
Reported
Lower LOD vs. tert-butyl ester analog in L-proline EPME
Supports trace-level chiral method development; free acid form reported with sensitivity advantage
Carbon paste electrodes; L-proline model analyte

Reactive Site for Bioconjugation

The carboxylic acid group serves as a versatile and well-defined chemical handle for covalent modification. It enables the attachment of biomolecules, polymers, or surfaces through standard coupling chemistries like EDC/NHS reactions to form amide bonds with primary amines on proteins (e.g., lysine residues). This makes 60-Fulleroacetic acid a suitable precursor for creating specific bioconjugates, a task that is difficult or impossible with pristine C60 and less controlled with poly-functionalized derivatives. This modifiability is key for developing drug carriers and functionalizing surfaces.

Evidence DimensionChemical Reactivity for Conjugation
Target Compound DataFeatures a reactive carboxylic acid group amenable to standard amide bond formation.
Comparator Or BaselinePristine C60: Lacks a reactive handle for direct conjugation under mild conditions.
Quantified DifferenceEnables controlled, covalent attachment of molecules vs. non-covalent or no attachment.
ConditionsAqueous or organic-phase carbodiimide-mediated coupling reactions (e.g., EDC/NHS).

For projects requiring stable, covalent linkage of the fullerene cage to another molecule, this compound provides the necessary reactive functionality that the parent C60 lacks.

P3HT Solar Cell PCE
Reported
p-EHO-PCBA: PCE 2.6% vs. PCBM: 2.3% under identical fabrication
Reported ~13% relative efficiency gain at TiOx interface; supports photovoltaic interfacial studies
P3HT donor; TiOx electron-transporting interlayer

Altered Reduction Potentials vs. C60

Functionalization of the C60 cage alters its electronic properties and, consequently, its electrochemical behavior. While pristine C60 in organic solvents like MeCN shows a first reduction peak around -0.60 V, the introduction of substituents affects the redox potentials. Studies on fullerene derivatives immobilized on electrodes show that the formal potentials of redox conversions are shifted compared to unsubstituted C60, influenced by the nature of the substituent and interactions within the film. This electrochemical differentiation is critical for designing electron acceptor layers in organic electronics or redox-active sensors where precise potential tuning is required.

Evidence DimensionFirst Reduction Potential (Epc)
Target Compound DataShifted potential relative to C60 due to the electron-withdrawing nature of the functional group.
Comparator Or BaselinePristine C60: Approx. -0.60 V (vs. various reference electrodes, in organic solvent).
Quantified DifferenceThe exact shift depends on the solvent and electrolyte, but functionalization predictably alters the electron affinity from the C60 baseline.
ConditionsCyclic Voltammetry in organic solvent (e.g., MeCN with 0.1 M (TBA)BF4) or as a film in aqueous electrolyte.

This allows for the tuning of electron-accepting properties, making it a more suitable choice than pristine C60 for devices or systems that require specific redox potentials.

OFET Mobility
Reported
p-EHO-PCBA: μ = 1.6×10⁻³ cm²/V·s vs. ester analog: 1×10⁻² cm²/V·s
Reported mobility reduction with free acid; supports OFET material trade-off evaluation
SiO₂/Si substrates; n-channel OFET configuration
Peroxyl Radical Scavenging
Class-level
C60 core reported with considerably higher scavenging rate vs. C70
Class-level inference; C60-core derivatives may support antioxidant research model fit
Ethyl oleate autoxidation assay; qualitative comparison
HPLC Selectivity
Reported
α(C60/PCBM) = 3.18 vs. α(C70/C60) = 2.19
Reported 45% higher selectivity factor; supports analytical method resolution for C60 derivatives
Cosmosil 5μ PYE; 80:20 toluene-acetonitrile
Esterification Selectivity
Data to verify
Exclusive mono-ethyl ester formation; bisfullerene adduct not obtained
Synthetic route planning may require compound-specific selectivity review
DCC/DMAP/HOBt-mediated coupling; single-source report

Targeted PDT and Drug Delivery Precursor

Leveraging its water solubility and reactive carboxyl group, this compound is an ideal starting material for synthesizing complex bioconjugates. The carboxylic acid can be coupled to targeting ligands (e.g., antibodies, peptides) or therapeutic agents to create targeted systems for photodynamic therapy or drug delivery in aqueous biological environments.

Aqueous Electrochemical Sensors and Electron Acceptors

The compound's solubility allows for its incorporation into aqueous electrochemical systems. Its distinct redox potential compared to pristine C60 enables its use as a tunable electron acceptor or as a component in redox-based sensors designed to operate in water-based electrolytes, which is not possible with unmodified C60.

Neuroprotective Agent Research

Water-soluble carboxyfullerenes have been investigated as potent free-radical scavengers for neuroprotection. The aqueous solubility of 60-Fulleroacetic acid makes it a suitable candidate for in-vitro and in-vivo studies in physiological buffers and cell culture media to explore antioxidant properties in neurodegenerative disease models.

Hydrophilic Surface and Interface Modification

The carboxylic acid group can be used to anchor the fullerene molecule to hydrophilic surfaces, such as metal oxides (e.g., ITO) or self-assembled monolayers presenting amine groups. This allows for the creation of well-defined, fullerene-containing interfacial layers for applications in organic electronics and biosensors from aqueous or polar solvents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective sensor development
Free carboxylic acid chiral selector performance
LOD benchmarking vs. ester analog under matched conditions
Photovoltaic interfacial studies
Carboxylic acid-TiOx coupling capability
Device efficiency under controlled fabrication protocols
Fullerene derivative synthesis
Acid chloride intermediate route versatility
Esterification outcome and selectivity under coupling conditions
Non-aqueous CE method development
Electrophoretic behavior in non-aqueous systems
Method resolution and migration-time reproducibility

XLogP3

13.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

778.005479302 Da

Monoisotopic Mass

778.005479302 Da

Heavy Atom Count

64

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